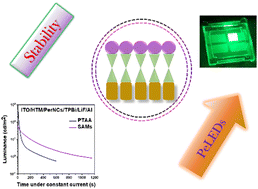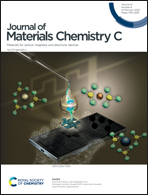Self-assembled molecules as selective contacts in CsPbBr3 nanocrystal light emitting diodes†
Journal of Materials Chemistry C Pub Date: 2023-02-03 DOI: 10.1039/D2TC03536G
Abstract
Metal halide perovskite nanocrystals have demonstrated their potential as light sources when forming part of efficient light emitting diodes (LEDs). However, operational stability and efficiency are compromised primarily because of unstable hole transport layers. In this work, we report the application of two carbazole-based self-assembled molecules (SAMs) as hole injecting materials in perovskite-based LEDs. Their structures differ in one phenyl ring in the bridge; however, the extra ring provides more stability to the devices, even surpassing the one obtained with the widely used polymer PTAA. In addition, due to the structural and electronic characteristics of the SAMs, the efficiency of the devices is also increased.


Recommended Literature
- [1] Continuous synthesis of zinc oxide nanoparticles in supercritical water
- [2] 3D-printed ketoenamine crosslinked polyrotaxane hydrogels and their mechanochromic responsiveness†
- [3] Potential for manganese biofouling in water transmission lines using model reactors†
- [4] The design of a new concept chromatography column
- [5] Polyphenol-rich apple (Malus domestica L.) peel extract attenuates arsenic trioxide induced cardiotoxicity in H9c2 cells via its antioxidant activity†
- [6] Irradiance and temperature considerations in the design and deployment of high annual energy yield perovskite/CIGS tandems†
- [7] Chemistry through cocrystals: pressure-induced polymerization of C2H2·C6H6 to an extended crystalline hydrocarbon†
- [8] A highly sensitive resonance Rayleigh scattering assay for detection of Hg(ii) using immunonanogold as probe†
- [9] Construction of Pd–TiOx interfaces for selective hydrodeoxygenation of CO bonds in vanillin by supporting Pd nanoparticles on ETS-10 zeolite†
- [10] Acrylamide risk in food products: The shortbread case study

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 175696-73-8









